molecular formula C21H10Cl3F3N2O2 B2981894 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-24-1

6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Cat. No.: B2981894
CAS No.: 161716-24-1
M. Wt: 485.67
InChI Key: GPRIXEXCYMIEMG-UHFFFAOYSA-N
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Description

Product Overview 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-24-1) is a high-purity, specialized small molecule offered for research and development purposes. With a molecular formula of C 21 H 10 Cl 3 F 3 N 2 O 2 and a molecular weight of 485.67 g/mol, this compound is part of the phthalazinone chemical class, which is recognized as a privileged scaffold in medicinal chemistry and drug discovery . Research Significance and Potential Applications The phthalazinone core is a structure of significant interest in pharmaceutical research. Phthalazinone derivatives are present in several bioactive molecules and have been explored extensively for their diverse therapeutic potential . Notable examples include approved drugs such as Olaparib (an anticancer agent) and Vatalanib, highlighting the pharmacological relevance of this heterocyclic system . As a chlorinated heterocyclic compound, this product falls within a category of substances that are vital to modern medicine; over 250 FDA-approved drugs contain chlorine atoms, underscoring the importance of such chemicals in developing new therapeutic agents . The specific substitution pattern on this phthalazinone derivative makes it a valuable intermediate for researchers working in areas such as anticancer drug development, enzyme inhibition studies, and the synthesis of novel biologically active compounds . Usage Note This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the possession and use of this chemical.

Properties

IUPAC Name

6,7-dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl3F3N2O2/c22-12-3-1-11(2-4-12)19-15-9-17(23)18(24)10-16(15)20(30)29(28-19)13-5-7-14(8-6-13)31-21(25,26)27/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRIXEXCYMIEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Halogenation: Introduction of chlorine atoms into the phthalazinone core.

    Substitution Reactions: Incorporation of the chlorophenyl and trifluoromethoxyphenyl groups through nucleophilic aromatic substitution.

    Cyclization: Formation of the phthalazinone ring structure under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the halogenated groups, potentially leading to dehalogenation.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its halogenated structure may contribute to enhanced binding affinity and specificity for certain biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one involves its interaction with specific molecular targets. The halogen atoms and trifluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorophenyl Analogue: 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-26-3)

This analogue replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety. Key differences include:

Property Target Compound (CAS 161716-24-1) Fluorophenyl Analogue (CAS 161716-26-3)
Molecular Formula C₂₁H₁₀Cl₃F₃N₂O₂ C₂₁H₁₀Cl₂F₄N₂O₂
Molecular Weight (g/mol) 485.67 469.22
Predicted Boiling Point (°C) Not reported 548.8 ± 60.0
Predicted Density (g/cm³) Not reported 1.50 ± 0.1
Predicted pKa Not reported -3.65 ± 0.40

Key Observations :

  • The fluorine substitution reduces molecular weight by ~16.45 g/mol due to the lower atomic mass of F vs. Cl.
  • The fluorophenyl analogue’s predicted pKa (-3.65) suggests stronger acidity compared to the target compound, though experimental validation is lacking .

Other Phthalazinone Derivatives

  • 4-(4-Chlorobenzyl)-6(7)-formyl-2-methylphthalazin-1(2H)-one (Compound 24) :

    • Features a formyl group and methyl substituent instead of halogenated aryl groups.
    • Lower molecular weight (313.07 g/mol) and distinct spectral properties (e.g., IR νmax 1704 cm⁻¹ for carbonyl).
    • Demonstrates how electron-withdrawing groups (formyl) alter reactivity compared to halogen substituents.
  • 4-Benzylphthalazin-1-ylamino derivatives (10a-j) : Synthesized via nucleophilic substitution with aminophenols or sulfonic acids. Highlight the versatility of the phthalazinone core for derivatization, though their biological profiles differ significantly due to substituent variations.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Multiple chlorine atoms may reduce oxidative metabolism, whereas the trifluoromethoxy group could resist hydrolysis better than methoxy analogues .

Research Findings and Implications

  • SAR Insights: The 4-chlorophenyl and trifluoromethoxy groups in the target compound may optimize receptor binding compared to fluorophenyl or non-halogenated analogues.
  • Gaps in Data : Predicted properties (e.g., pKa, boiling point) require experimental validation. Biological activity data (e.g., IC₅₀, toxicity) are absent in the provided evidence.

Biological Activity

6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a synthetic compound with significant potential in pharmacology, particularly as a topoisomerase II inhibitor. This article reviews its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the compound's properties and applications.

  • Molecular Formula : C21H10Cl3F3N2O
  • Molecular Weight : 469.67 g/mol
  • Boiling Point : Approximately 573.5 °C
  • Density : 1.50 g/cm³
  • pKa : -3.78 (predicted) .

The compound exhibits its biological effects primarily through inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. By interfering with DNA topology, it induces apoptosis in cancer cells and can lead to cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in oncology, where targeted therapies are essential for effective treatment .

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), MCF-7 (breast), and HCT-116 (colon).
  • Effects Observed :
    • Induction of apoptosis in HepG2 cells.
    • G2/M phase cell cycle arrest.
    • Topo II inhibitory activity at concentrations as low as 2.5 µM .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Phase Arrest
HepG22.5Apoptosis inductionG2/M
MCF-7Not specifiedTopo II inhibitionNot specified
HCT-116Not specifiedTopo II inhibitionNot specified

Case Studies

  • Study on Cytotoxicity :
    In a comparative study, the compound was tested against known chemotherapeutics like doxorubicin. Results showed that it had slightly higher cytotoxic activity than doxorubicin against HepG2 cells, suggesting its potential as a novel anticancer agent .
  • Topoisomerase Inhibition :
    A detailed investigation into the mechanism revealed that at concentrations of 5 and 10 µM, the compound exhibited significant Topo II catalytic inhibitory effects, highlighting its dual role as both a poison and an inhibitor .
  • Pharmacokinetic Studies :
    Further studies are needed to evaluate the pharmacokinetic properties of this compound to understand its bioavailability and metabolism better, which are critical for developing it into a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting 4-(4-chlorophenyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. The reaction mixture is heated on a steam bath for 2 hours, followed by quenching in ice-water to precipitate the product. Recrystallization from ethanol yields purified crystals (Table 1 in ) . Alternative methods include using potassium carbonate in DMF for coupling reactions with substituted phenylurea derivatives .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to its halogenated and trifluoromethoxy groups, the compound may pose inhalation and dermal hazards. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, wash skin with soap and water immediately. For spills, neutralize with inert absorbents and dispose of as hazardous waste. Consult safety data sheets (SDS) for halogenated aromatics, as protocols for similar compounds emphasize avoiding direct contact and ensuring proper ventilation .

Q. How is the purity of the compound typically verified?

  • Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for chloro- and trifluoromethoxy substituents. Mass spectrometry (HRMS) validates molecular weight. Cross-referencing with known phthalazinone derivatives (e.g., 4-(3,5-dimethyl-4-hydroxyphenyl)phthalazin-1-one) ensures consistency in spectral data .

Q. What are the primary applications of this compound in current research?

  • Methodological Answer : It is studied as a kinase inhibitor, particularly targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), due to its structural similarity to other phthalazinone derivatives. In vitro cytotoxicity assays (e.g., MTT assays on cancer cell lines) and molecular docking studies are used to evaluate its binding affinity and selectivity .

Q. What are the key solubility characteristics of this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMF, DMSO, and NMP. Solubility can be enhanced via sulfonation or quaternization of the phthalazinone core, as demonstrated in membrane preparation studies .

Advanced Research Questions

Q. How can crystallographic software (e.g., ORTEP-3 or WinGX) confirm the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction data is analyzed using ORTEP-3 for thermal ellipsoid visualization and WinGX for structure refinement. These tools calculate bond angles, torsion angles, and packing diagrams to validate the chloro- and trifluoromethoxy substituents' positions. Discrepancies in experimental vs. theoretical bond lengths (e.g., C-Cl vs. C-F) are resolved via R-factor minimization .

Q. What strategies optimize synthetic yields when scaling up reactions?

  • Methodological Answer : Yield optimization requires kinetic control:

  • Temperature : Reflux in POCl₃ at 110°C improves chlorination efficiency .
  • Catalyst : Anhydrous potassium carbonate in DMF accelerates coupling reactions by deprotonating hydroxyl groups .
  • Workup : Gradual quenching in ice-water minimizes byproduct formation. A comparative study showed yields increasing from 65% to 82% with these adjustments .

Q. How do researchers evaluate its kinase inhibition activity against contradictory assay results?

  • Methodological Answer : Contradictions arise from assay variability (e.g., ATP concentration in kinase assays). To resolve this:

  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Validate with IC₅₀ consistency checks across multiple cell lines.
  • Perform molecular dynamics simulations to assess binding mode stability under physiological conditions .

Q. What methodologies address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between NMR and MS data (e.g., unexpected molecular ion peaks) are resolved via:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity.
  • Isotopic labeling : Introduce ¹⁸O or deuterium to trace reaction intermediates.
  • DFT calculations : Predict chemical shifts and compare with experimental data .

Q. How can computational models predict ADMET profiles for this compound?

  • Methodological Answer : Use in silico tools like SwissADME or PreADMET to predict:

  • Absorption : LogP values (~3.5) indicate moderate permeability.
  • Metabolism : CYP3A4-mediated oxidation of the trifluoromethoxy group is likely.
  • Toxicity : Structural alerts for hepatotoxicity are assessed via QSAR models .

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